Cas no 130397-01-2 (1,4-Benzodioxin-6-methanamine,2,3-dihydro-N-methyl-a-(phenylmethyl)-, hydrochloride (1:1))

1,4-Benzodioxin-6-methanamine,2,3-dihydro-N-methyl-a-(phenylmethyl)-, hydrochloride (1:1) structure
130397-01-2 structure
Product Name:1,4-Benzodioxin-6-methanamine,2,3-dihydro-N-methyl-a-(phenylmethyl)-, hydrochloride (1:1)
Numero CAS:130397-01-2
MF:C17H20ClNO2
MW:305.799203872681
CID:144272
PubChem ID:3076162
Update Time:2025-04-19

1,4-Benzodioxin-6-methanamine,2,3-dihydro-N-methyl-a-(phenylmethyl)-, hydrochloride (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,4-Benzodioxin-6-methanamine,2,3-dihydro-N-methyl-a-(phenylmethyl)-, hydrochloride (1:1)
    • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-phenylethanamine,hydrochloride
    • 1,4-Benzodioxin-6-methanamine, 2,3-dihydro-N-methyl-alpha-(phenylmethy l)-, hydrochloride
    • 6-(alpha-(Methylamino)phenethyl)-1,4-benzodioxane hydrochloride
    • N-Methyl-alpha-(phenylmethyl)-2,3-dihydro-1,4-benzodioxin-6-methanamine hydrochloride
    • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-phenylethan-1-amine--hydrogen chloride (1/1)
    • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-phenylethanamine;hydrochloride
    • 1,4-Benzodioxin-6-methanamine, 2,3-dihydro-N-methyl-alpha-(phenylmethyl)-, hydrochloride
    • DTXSID80926714
    • 130397-01-2
    • Inchi: 1S/C17H19NO2.ClH/c1-18-15(11-13-5-3-2-4-6-13)14-7-8-16-17(12-14)20-10-9-19-16;/h2-8,12,15,18H,9-11H2,1H3;1H
    • Chiave InChI: QGESTVQNUXPODR-UHFFFAOYSA-N
    • Sorrisi: Cl.O1CCOC2C=CC(=CC1=2)C(CC1C=CC=CC=1)NC

Proprietà calcolate

  • Massa esatta: 305.1184
  • Massa monoisotopica: 305.118
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 4
  • Complessità: 291
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 30.5Ų

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di ebollizione: 377.1°Cat760mmHg
  • Punto di infiammabilità: 159°C
  • PSA: 30.49
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso